molecular formula C11H15N2O4PS B1676232 MB05032 CAS No. 261365-11-1

MB05032

Cat. No.: B1676232
CAS No.: 261365-11-1
M. Wt: 302.29 g/mol
InChI Key: XJMYIJPPDSZOPN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: MB05032 can be synthesized through a series of chemical reactions involving the formation of a thiazole ring and subsequent functionalization. The key steps include:

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions: MB05032 primarily undergoes inhibition reactions with fructose-1,6-bisphosphatase. It does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions: The inhibition of fructose-1,6-bisphosphatase by this compound is facilitated by its binding to the adenosine monophosphate binding site. This interaction is highly specific and does not require additional reagents .

Major Products: The primary product of the reaction between this compound and fructose-1,6-bisphosphatase is the inhibited enzyme complex, which results in reduced gluconeogenesis .

Mechanism of Action

MB05032 exerts its effects by binding to the adenosine monophosphate binding site of fructose-1,6-bisphosphatase. This binding inhibits the enzyme’s activity, leading to a decrease in gluconeogenesis. The inhibition of fructose-1,6-bisphosphatase results in reduced glucose production from non-carbohydrate substrates, thereby lowering blood glucose levels . The molecular targets involved include fructose-1,6-bisphosphatase and the pathways regulating gluconeogenesis .

Properties

IUPAC Name

[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N2O4PS/c1-6(2)5-8-10(13-11(12)19-8)7-3-4-9(17-7)18(14,15)16/h3-4,6H,5H2,1-2H3,(H2,12,13)(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMYIJPPDSZOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(N=C(S1)N)C2=CC=C(O2)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N2O4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261365-11-1
Record name MB-05032
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261365111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MB-05032
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9379MH4CAL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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